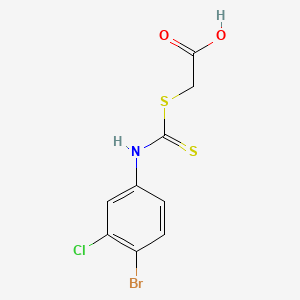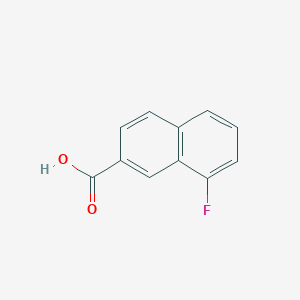
2-Methyl-3-phenyl-1-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-1-propen-1-one is an organic compound with the molecular formula C10H10O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenyl-1-propen-1-one can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylprop-2-en-1-ol. This process uses a palladium catalyst under high pressure and temperature to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenyl-1-propen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride yields 2-methyl-3-phenyl-1-propanol.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-Methyl-3-phenylpropanoic acid.
Reduction: 2-Methyl-3-phenyl-1-propanol.
Substitution: Brominated or chlorinated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenyl-1-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenyl-1-propen-1-one involves its interaction with various molecular targets. It can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-phenyl-1-propene: Similar in structure but lacks the carbonyl group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a hydroxyl group instead of a carbonyl group.
1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with two phenyl rings.
Uniqueness
2-Methyl-3-phenyl-1-propen-1-one is unique due to its specific arrangement of the methyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
42955-14-6 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
XLINTHZLBFGDAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)
![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
